molecular formula C22H24N6O B15193461 1-((6-Cyano-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine CAS No. 147920-12-5

1-((6-Cyano-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine

Cat. No.: B15193461
CAS No.: 147920-12-5
M. Wt: 388.5 g/mol
InChI Key: UPIYXGWFALWDAQ-UHFFFAOYSA-N
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Description

1-((6-Cyano-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine is a complex organic compound that features a combination of indole, pyridine, and piperazine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Cyano-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine likely involves multiple steps, including:

  • Formation of the indole ring system.
  • Introduction of the cyano group at the 6-position of the indole.
  • Coupling of the indole derivative with a piperazine ring.
  • Functionalization of the piperazine with the pyridine moiety.

Industrial Production Methods

Industrial production methods would typically involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyridine rings.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution (EAS) reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with indole and pyridine structures are often investigated for their potential as enzyme inhibitors or receptor ligands.

Medicine

In medicine, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include kinases, proteases, or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-((6-Cyano-2-indolyl)carbonyl)-4-(3-(methylamino)-2-pyridinyl)piperazine
  • 1-((6-Cyano-2-indolyl)carbonyl)-4-(3-(ethylamino)-2-pyridinyl)piperazine

Uniqueness

The uniqueness of 1-((6-Cyano-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine might lie in its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

CAS No.

147920-12-5

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indole-6-carbonitrile

InChI

InChI=1S/C22H24N6O/c1-15(2)25-18-4-3-7-24-21(18)27-8-10-28(11-9-27)22(29)20-13-17-6-5-16(14-23)12-19(17)26-20/h3-7,12-13,15,25-26H,8-11H2,1-2H3

InChI Key

UPIYXGWFALWDAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)C#N

Origin of Product

United States

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